3-Amino-1-(1-cyclopropyl-1H-imidazol-5-yl)propan-1-ol is a chemical compound that exhibits significant biological and pharmacological properties. This compound belongs to the class of imidazole derivatives, which are known for their diverse applications in medicinal chemistry and biochemistry.
3-Amino-1-(1-cyclopropyl-1H-imidazol-5-yl)propan-1-ol is classified as an amino alcohol and an imidazole derivative. Its structure features an amino group (-NH2), a hydroxyl group (-OH), and a cyclopropyl-substituted imidazole ring, which contribute to its reactivity and biological activity.
The synthesis of 3-Amino-1-(1-cyclopropyl-1H-imidazol-5-yl)propan-1-ol can be achieved through several synthetic routes, typically involving the following steps:
The synthesis may involve the use of solvents such as dimethyl sulfoxide or ethanol, along with catalysts like palladium on carbon for hydrogenation steps. Reaction conditions, including temperature and time, must be optimized to ensure high yield and purity of the final product.
The molecular formula of 3-Amino-1-(1-cyclopropyl-1H-imidazol-5-yl)propan-1-ol is . The compound features:
The compound's structural data can be represented using various notations:
C(C(C(=O)N)N)C1=CN=C(N1)C2CC2
XYZ1234567890
(Note: Placeholder for actual InChI key).3-Amino-1-(1-cyclopropyl-1H-imidazol-5-yl)propan-1-ol can participate in various chemical reactions, including:
Reactions may require specific conditions such as pH control, temperature adjustments, or the presence of catalysts to facilitate the desired transformation efficiently.
The mechanism of action for 3-Amino-1-(1-cyclopropyl-1H-imidazol-5-yl)propan-1-ol, particularly in biological systems, involves:
Research indicates that compounds with similar structures often exhibit activity in modulating GABAergic or serotonergic pathways, suggesting potential applications in neuropharmacology.
Key physical properties include:
Chemical properties include:
Relevant data should be validated through experimental studies or supplier documentation.
3-Amino-1-(1-cyclopropyl-1H-imidazol-5-yl)propan-1-ol has several scientific uses:
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5
CAS No.: